molecular formula C7H8ClNO B175093 (3-Amino-2-chlorophenyl)methanol CAS No. 136774-74-8

(3-Amino-2-chlorophenyl)methanol

Cat. No. B175093
M. Wt: 157.6 g/mol
InChI Key: NNHZHTAUBMLREH-UHFFFAOYSA-N
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Description

“(3-Amino-2-chlorophenyl)methanol” is a chemical compound with the CAS Number: 136774-74-8 . It has a molecular weight of 157.6 and its IUPAC name is (3-amino-2-chlorophenyl)methanol . It is typically stored at room temperature and appears as a gray solid .


Molecular Structure Analysis

The InChI code for “(3-Amino-2-chlorophenyl)methanol” is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 . This indicates that the compound has a specific arrangement of atoms, which contributes to its unique properties.


Physical And Chemical Properties Analysis

“(3-Amino-2-chlorophenyl)methanol” is a gray solid with a molecular weight of 157.6 . It is typically stored at room temperature . The compound’s InChI code is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 , which provides information about its molecular structure.

Scientific Research Applications

Synthesis of Multi-Substituted Arenes

(3-Amino-2-chlorophenyl)methanol can be synthesized via palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity (Sun, Sun, & Rao, 2014).

Methanol's Role in Lipid Dynamics

Methanol, often used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This includes enhancements in lipid transfer and flip-flop kinetics, which can affect the structure-function relationship of bilayer composition (Nguyen et al., 2019).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands, similar in structure to (3-Amino-2-chlorophenyl)methanol, can form stable complexes with CuCl. These complexes catalyze Huisgen 1,3-dipolar cycloadditions efficiently, under conditions favorable for low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).

Role in Photoreactions of Iminium Salts

When irradiated in methanol, iminium salts can yield methanol addition products to the C,N-double bond. These are classified as β-amino-alcohol derivatives, indicating potential applications in synthetic organic chemistry (Dörscheln et al., 1967).

Biocatalytic Synthesis in Microreaction Systems

The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol, structurally related to (3-Amino-2-chlorophenyl)methanol, can be synthesized in a green, economic, and efficient way using a liquid-liquid biphasic microreaction system. This process involves the use of recombinant E. coli as a whole-cell catalyst (Chen et al., 2021).

Safety And Hazards

“(3-Amino-2-chlorophenyl)methanol” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “(3-Amino-2-chlorophenyl)methanol” are not mentioned in the sources I found, there is a growing interest in renewable methanol, which could potentially include derivatives like "(3-Amino-2-chlorophenyl)methanol" .

properties

IUPAC Name

(3-amino-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZHTAUBMLREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-chlorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GSJ Mannens, J Hendrickx, CGM Janssen… - Drug metabolism and …, 2007 - ASPET
RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-; CAS Registry Number 194085-75-1) is a novel neuromodulator in clinical development for the treatment of epilepsy…
Number of citations: 43 dmd.aspetjournals.org

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